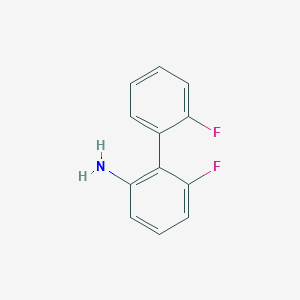

2',6-Difluorobiphenyl-2-amine

描述

Contextual Significance of Fluorinated Biphenylamine Scaffolds in Organic Synthesis

Fluorinated biphenylamine scaffolds are structural motifs that have gained considerable attention in organic synthesis. The presence of fluorine can lead to enhanced metabolic stability and increased binding affinity to biological targets, making these scaffolds valuable in drug discovery. nih.govnih.govnih.gov The unique electronic properties conferred by fluorine also make these compounds candidates for applications in materials science, such as in the development of organic electronics. ontosight.ai

The strategic placement of fluorine atoms on the biphenylamine framework allows for fine-tuning of the molecule's properties. For instance, the introduction of fluorine can influence the conformation of the biphenyl (B1667301) rings, affecting how the molecule interacts with its environment.

Foundational Research Trajectories for Biphenyl-2-amine Derivatives with Fluorine Substitution

The development of synthetic methods to create biphenyl-2-amine derivatives with fluorine substitution has been a key area of research. Two of the most prominent and versatile methods for constructing the crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in these molecules are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination reactions. orgsyn.orguliege.bemdpi.com

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds, typically between an aryl halide and an arylboronic acid, catalyzed by a palladium complex. mdpi.comacs.orgmdpi.com This reaction has been widely used to synthesize a variety of biphenyl derivatives, including those with fluorine substituents. mdpi.comresearchgate.net Research has focused on optimizing reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve high yields and accommodate a wide range of functional groups. uliege.be

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. tcichemicals.combristol.ac.uk This reaction is instrumental in the synthesis of aryl amines, including biphenylamines. bristol.ac.uk High-throughput experimentation has been employed to rapidly screen various catalysts, ligands, and reaction conditions to optimize the synthesis of complex amines. purdue.edu

These foundational palladium-catalyzed reactions have been pivotal in enabling the synthesis of a diverse library of fluorinated biphenyl-2-amine derivatives, allowing for systematic studies of their structure-activity relationships.

Interactive Data Table: Properties of Fluorinated Biphenylamines

| Compound Name | IUPAC Name | Molecular Formula |

| 2',6'-Difluorobiphenyl-2-amine | 2',6'-difluoro-[1,1'-biphenyl]-2-amine | C12H9F2N |

| 3',4'-Difluorobiphenyl-2-amine | 3',4'-difluoro[1,1'-biphenyl]-2-amine | C12H9F2N |

| 2',2-Difluorobiphenyl-4-amine | 2',2'-Difluoro-[1,1'-biphenyl]-4-amine | C12H9F2N |

| 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine | 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine | C22H15F2N3 |

Structure

3D Structure

属性

CAS 编号 |

1214335-47-3 |

|---|---|

分子式 |

C12H9F2N |

分子量 |

205.2 g/mol |

IUPAC 名称 |

3-fluoro-2-(2-fluorophenyl)aniline |

InChI |

InChI=1S/C12H9F2N/c13-9-5-2-1-4-8(9)12-10(14)6-3-7-11(12)15/h1-7H,15H2 |

InChI 键 |

ULOUMGCNYQLXMW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=C2F)N)F |

规范 SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=C2F)N)F |

产品来源 |

United States |

Advanced Spectroscopic and Computational Investigations of 2 ,6 Difluorobiphenyl 2 Amine

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

The molecular structure of 2',6'-Difluorobiphenyl-2-amine is unequivocally established through a combination of advanced spectroscopic methods. Each technique provides a unique piece of the structural puzzle, from atomic connectivity to vibrational modes and precise molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 2',6'-Difluorobiphenyl-2-amine, both ¹H and ¹³C NMR spectra would provide definitive evidence for the arrangement of atoms and the connectivity between the two phenyl rings.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the amine-substituted ring and the difluorinated ring. The protons on the aminophenyl ring are expected to appear in the range of 6.7-7.5 ppm. The protons on the 2',6'-difluorophenyl ring would likely resonate in a similar region, but their signals would be distinguished by characteristic coupling to the adjacent fluorine atoms (³JHF), resulting in doublet of doublets or more complex splitting patterns. The protons of the amino group (NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The carbon atoms directly bonded to fluorine (C2' and C6') are expected to show large one-bond carbon-fluorine coupling constants (¹JCF), typically in the range of 240-260 Hz, appearing as doublets. The other aromatic carbons would resonate in the typical region of 110-160 ppm. The carbon attached to the amino group (C2) would be deshielded, while the carbons ortho and para to the amino group would be shielded due to its electron-donating nature.

Predicted NMR Data for 2',6'-Difluorobiphenyl-2-amine

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | |||

| Aromatic H (aminophenyl) | 6.7 - 7.5 | m | |

| Aromatic H (difluorophenyl) | 6.9 - 7.4 | m | |

| NH₂ | 3.5 - 5.0 | br s | |

| ¹³C | |||

| C-NH₂ | 145 - 150 | s | |

| C-F | 158 - 162 | d | ¹JCF ≈ 250 |

| Aromatic C-H | 115 - 135 | d | |

| Quaternary C | 120 - 140 | s |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. These methods are particularly useful for identifying functional groups. A detailed vibrational analysis for 2-aminobiphenyl (B1664054) has been conducted using both experimental and computational (DFT) methods, providing a solid foundation for predicting the spectrum of its difluorinated analog. tandfonline.comtandfonline.com

Key Vibrational Modes:

N-H Vibrations: The amino group will give rise to characteristic stretching vibrations in the IR spectrum, typically appearing as two bands in the 3300-3500 cm⁻¹ region for the asymmetric and symmetric stretches. The N-H bending (scissoring) vibration is expected around 1600-1630 cm⁻¹.

C-F Vibrations: The carbon-fluorine bonds will produce strong absorption bands in the IR spectrum, typically in the 1100-1300 cm⁻¹ region for aromatic C-F stretching.

Aromatic Ring Vibrations: C-H stretching vibrations on the aromatic rings are expected above 3000 cm⁻¹. C=C stretching vibrations within the rings will appear in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear in the 700-900 cm⁻¹ range, providing information about the substitution pattern.

Predicted Vibrational Frequencies for 2',6'-Difluorobiphenyl-2-amine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| N-H Asymmetric Stretch | 3450 - 3500 | IR, Raman |

| N-H Symmetric Stretch | 3350 - 3400 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| N-H Scissoring | 1600 - 1630 | IR |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| Aromatic C-F Stretch | 1100 - 1300 | IR |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | IR |

Mass spectrometry (MS) is used to determine the precise molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of 2',6'-Difluorobiphenyl-2-amine is C₁₂H₉F₂N, which corresponds to a monoisotopic mass of 205.0703 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 205. The fragmentation of fluorinated aromatic compounds can be complex. rsc.org Common fragmentation pathways for aromatic amines include the loss of the amino group or parts of the ring structure. For this compound, potential fragmentation could involve the loss of a fluorine atom (M-19), hydrogen fluoride (B91410) (M-20), or cleavage of the biphenyl (B1667301) bond. whitman.edu The fragmentation of 2-aminobiphenyl shows a strong molecular ion at m/z 169 and significant fragments at m/z 168 and 167. nih.govnist.gov

Predicted Key Mass Spectrometry Fragments for 2',6'-Difluorobiphenyl-2-amine

| m/z | Identity | Notes |

| 205 | [M]⁺ | Molecular Ion |

| 186 | [M-F]⁺ | Loss of a fluorine atom |

| 185 | [M-HF]⁺ | Loss of hydrogen fluoride |

| 111 | [C₆H₄F₂]⁺ | Difluorophenyl fragment |

| 93 | [C₆H₅N]⁺ | Aminophenyl fragment |

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Theoretical calculations, particularly those using Density Functional Theory (DFT), offer profound insights into the molecular properties of 2',6'-Difluorobiphenyl-2-amine, complementing experimental data by providing information on its three-dimensional structure and electronic characteristics.

The conformation of biphenyl and its derivatives is defined by the dihedral angle between the planes of the two aromatic rings. For unsubstituted biphenyl, the rings are twisted by approximately 45° in the gas phase to relieve steric hindrance between the ortho-hydrogens. libretexts.org

In 2',6'-Difluorobiphenyl-2-amine, the presence of three bulky ortho-substituents (two fluorine atoms and one amino group) creates significant steric repulsion. This steric crowding forces the molecule into a non-planar (twisted) conformation with a large dihedral angle, likely approaching 90°. libretexts.orgnih.gov This twisting minimizes the repulsive interactions between the ortho groups on the two rings.

The rotation around the central C-C bond is restricted, leading to a substantial rotational energy barrier. Planar conformations are highly destabilized due to the severe steric clash. nih.gov DFT calculations on similarly substituted biphenyls have shown that such ortho-substitutions can lead to rotational barriers in the range of 15-25 kcal/mol or higher. researchgate.netrsc.org This high barrier means that at room temperature, the molecule is locked into its twisted conformation.

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations can provide valuable information about the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info For 2',6'-Difluorobiphenyl-2-amine, the HOMO is expected to be primarily localized on the electron-rich 2-aminobiphenyl ring, particularly on the nitrogen atom and the aromatic π-system. The LUMO is likely to be distributed across the π-system of both aromatic rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's stability and reactivity. dergipark.org.tr A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. thaiscience.info For 2',6'-Difluorobiphenyl-2-amine, the MEP would show a region of high negative potential (red/yellow) around the nitrogen atom of the amino group due to the lone pair of electrons, making it a likely site for electrophilic attack. The electropositive hydrogens of the amino group and the areas near the electronegative fluorine atoms would exhibit positive potential (blue), indicating sites susceptible to nucleophilic attack.

Predicted Electronic Properties of 2',6'-Difluorobiphenyl-2-amine

| Property | Predicted Characteristic |

| HOMO | Localized on the 2-aminobiphenyl ring and the nitrogen lone pair. |

| LUMO | Delocalized over the π-system of both aromatic rings. |

| HOMO-LUMO Gap | Moderate; indicative of a stable but reactive molecule. |

| MEP Negative Region | Concentrated on the nitrogen atom of the amino group. |

| MEP Positive Regions | Located around the N-H protons and the fluorine atoms. |

Intermolecular Interactions and Hydrogen Bonding Studies in Fluorinated Aromatic Amine Complexes

The study of intermolecular interactions in fluorinated aromatic amines, such as 2',6-Difluorobiphenyl-2-amine, is critical for understanding their chemical behavior, molecular recognition patterns, and material properties. The presence of both a hydrogen bond donor (the -NH2 group) and multiple potential acceptors (the fluorine atoms, the second nitrogen atom, and the aromatic π-systems) allows for a complex network of weak interactions. These forces, though individually modest, collectively govern the molecule's conformation, crystal packing, and interactions with other molecules. The investigation of these interactions relies heavily on a synergistic approach combining high-resolution spectroscopic techniques and advanced computational methods. nih.gov

A primary focus of these studies is the characterization of hydrogen bonds (HBs), particularly those involving the fluorine atom. While fluorine is highly electronegative, it is generally considered a weak hydrogen bond acceptor. nih.gov However, compelling experimental and computational evidence confirms its participation in weak intramolecular and intermolecular hydrogen bonds. researchgate.net

Key Interactions and Spectroscopic Evidence:

Detailed analysis of fluorinated aromatic amines and related model systems has identified several key non-covalent interactions:

N-H···F Hydrogen Bonding: This is one of the most studied interactions in this class of compounds. The direct interaction between the amino proton (N-H) and a nearby fluorine atom can be detected and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. A key parameter is the through-space scalar coupling constant, ¹ʰJ(N)H,F, which provides definitive evidence of this interaction in the solution state. nih.govucla.edu X-ray crystallography further corroborates these findings by providing precise measurements of interatomic distances and angles in the solid state. ucla.eduescholarship.org Studies on model compounds like 4-anilino-5-fluoroquinazolines show that N-H···F distances can be as short as ~2.0 Å, with ¹ʰJNH,F coupling constants around 19 Hz, confirming a significant through-space interaction. ucla.eduescholarship.org

N-H···N Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds can form between the amino group of one molecule and the nitrogen atom of another, leading to the formation of dimers or larger aggregates.

π-Stacking and N-H···π Interactions: The electron-rich aromatic rings can interact with each other through π-π stacking. Additionally, the amino group can act as a hydrogen bond donor to the π-face of an adjacent aromatic ring, forming an N-H···π interaction.

Computational Investigations:

Theoretical calculations, particularly those using Density Functional Theory (DFT), are indispensable for a deeper understanding of these weak interactions. nih.govnih.gov Computational methods allow for:

Geometry Optimization: Predicting the most stable molecular conformations, which are dictated by the balance of intra- and intermolecular forces.

Energy Decomposition Analysis (EDA): Quantifying the total interaction energy and breaking it down into physically meaningful components such as electrostatics, Pauli repulsion, dispersion, and charge transfer. chemrxiv.org

Topological Analysis: Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and characterize the nature of the chemical bonds, including weak hydrogen bonds. mdpi.com

Research on related systems, such as amine adducts of tris(pentafluorophenyl)borane, has revealed significant bifurcated intramolecular hydrogen bonds where a single amino hydrogen interacts with two ortho-fluorine atoms simultaneously. nih.gov Such findings highlight the complex and often non-intuitive geometries that these interactions can adopt.

The following data tables summarize key experimental and computational findings from studies on analogous fluorinated aromatic systems, which serve as models for understanding the interactions in this compound.

Table 1: Experimental Data for N-H···F Hydrogen Bonding in a Model Fluoroquinazoline System

| Compound Feature | ¹ʰJNH,F (Hz) | N-H···F Distance (Å) | Method |

| Single ortho-Fluorine | Not Reported | 2.474 | X-ray Crystallography |

| Two ortho-Fluorines | 19.6 | 2.063 and 2.196 | NMR Spectroscopy & X-ray Crystallography |

Data sourced from studies on 4-anilino-5-fluoroquinazoline derivatives, which provide a scaffold for investigating intramolecular N-H···F interactions relevant to fluorinated aromatic amines. ucla.eduescholarship.org

Table 2: Calculated Interaction Energies for Competing Intermolecular Complexes

| Complex Type | Interacting Molecules | Interaction Energy (kJ/mol) | Primary Interaction Force |

| Hydrogen Bond | 2,6-difluorophenylacetylene–trimethylamine | -21.5 | Electrostatics (C-H···N) |

| Lone Pair-π | 2,6-difluorophenylacetylene–trimethylamine | -20.0 | Dispersion |

| Hydrogen Bond | ortho-(4-tolylsulfonamido)benzamide | -51.4 to -61.9 | Intramolecular Charge Transfer (N-H···O) |

Data sourced from DFT calculations on model systems demonstrating the relative strengths of different types of non-covalent interactions. mdpi.com

Mechanistic Studies of Transformations Involving 2 ,6 Difluorobiphenyl 2 Amine and Its Derivatives

Reaction Pathways and Transition State Characterization

The study of reaction mechanisms for 2',6-difluorobiphenyl-2-amine and its derivatives is crucial for optimizing existing synthetic routes and designing new ones. A significant area of investigation involves palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of the biphenyl (B1667301) scaffold itself. For instance, the Suzuki-Miyaura coupling is a common method for creating the C-C bond between the two phenyl rings.

The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding the transformation. This catalytic cycle involves three primary steps:

Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide, inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation: The organoborane reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) complex, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biphenyl product, regenerating the palladium(0) catalyst for the next cycle.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for characterizing the transition states and intermediates along these reaction pathways. These studies allow for the calculation of activation energies and reaction enthalpies, providing a detailed energetic profile of the reaction. For substituted biphenyls like this compound, a key structural feature is the torsional angle between the two aromatic rings. The energy barrier to rotation around the central C-C bond can be influenced by the substituents and can be accurately modeled using computational methods.

Role of the Amine Functionality in Electrophilic and Nucleophilic Reactions

The amine (-NH₂) group is a dominant functional group in this compound, profoundly influencing its chemical behavior. As a powerful electron-donating group through resonance, the amine functionality activates the aromatic ring to which it is attached, making it more susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom can also act as an internal nucleophile or a directing group in various transformations.

In electrophilic aromatic substitution reactions, the amine group typically directs incoming electrophiles to the ortho and para positions. However, in the case of this compound, the steric bulk of the adjacent phenyl ring and the fluorine substituents on the other ring can lead to complex regiochemical outcomes.

The nucleophilic character of the amine's lone pair is central to many of its reactions. It can readily participate in N-alkylation, N-acylation, and N-arylation reactions. Furthermore, the amine can serve as a bidentate ligand in coordination with metal catalysts, where the nitrogen atom can coordinate to the metal center and influence the catalyst's activity and selectivity in cross-coupling and other transformations.

Influence of Fluorine Substitution on Reactivity, Selectivity, and Reaction Kinetics

The presence of two fluorine atoms at the 2' and 6' positions of the second phenyl ring introduces significant electronic and steric effects that modulate the reactivity of this compound. Fluorine's high electronegativity results in a strong electron-withdrawing inductive effect (-I), which deactivates the fluorinated ring towards electrophilic substitution. This inductive effect can also influence the acidity of nearby C-H bonds.

In terms of reaction kinetics, the strong carbon-fluorine bond can affect the rates of reactions that involve C-F bond cleavage. Conversely, in nucleophilic aromatic substitution (SNAAr) reactions, fluorine can be a good leaving group, and its presence can accelerate such transformations. The fluorine substituents can also subtly alter the conformation of the biphenyl system by influencing the dihedral angle between the two rings, which in turn can affect reaction rates and selectivities.

Radical and Single-Electron Transfer (SET) Mechanisms in Biphenyl Amine Chemistry

While many reactions involving biphenyl amines are explained by polar, two-electron mechanisms, the involvement of radical and single-electron transfer (SET) pathways is an important consideration, especially in photochemical, electrochemical, or certain metal-catalyzed reactions.

An SET event can occur through the oxidation of the amine functionality to form an aminyl radical cation. This highly reactive intermediate can then undergo a variety of subsequent transformations, including intramolecular cyclizations to form new heterocyclic ring systems like carbazoles. The stability of the radical intermediates formed is a critical factor governing the feasibility and outcome of these reactions.

The fluorine atoms in this compound can influence these radical pathways in several ways. Their electron-withdrawing nature can affect the redox potential of the molecule, making it either easier or more difficult to undergo SET depending on the specific reaction conditions. They can also influence the stability and subsequent reactivity of any radical intermediates that are formed.

Applications in Catalysis and Ligand Design Leveraging Biphenyl 2 Amine Frameworks

Design and Application of Chiral Biphenyl-Based Amine Ligands in Asymmetric Catalysis

There is no available research on the design or application of chiral ligands derived from 2',6-Difluorobiphenyl-2-amine for asymmetric catalysis.

No studies have been published detailing the synthesis or use of axially chiral ligands based on this compound for enantioselective transformations.

The potential for metal-ligand cooperative effects involving catalysts derived from this compound has not been investigated in any published research.

Role of Amine Functionality in Modulating Catalyst Performance and Selectivity

While the amine group is generally critical for catalyst function, no studies have specifically examined how the amine functionality in this compound modulates catalyst performance and selectivity.

Development of Multifunctional Catalytic Systems Incorporating Biphenyl (B1667301) Amine Moieties

There is no evidence of the development of multifunctional catalytic systems that specifically incorporate the this compound moiety.

Advanced Research Prospects and Future Directions in 2 ,6 Difluorobiphenyl 2 Amine Chemistry

Integration into Advanced Materials and Polymer Science

The integration of 2',6-difluorobiphenyl-2-amine as a monomeric unit into advanced polymers presents a promising avenue for the development of high-performance materials. The presence of fluorine atoms is known to impart desirable properties to polymers, such as enhanced thermal stability, chemical resistance, and low dielectric constants.

Future research could focus on the synthesis of novel polyimides and polyamides incorporating this compound. kpi.uarsc.orglew.ronih.govrsc.orgmdpi.comacs.orgresearchgate.netibm.comacs.org The rigid biphenyl (B1667301) backbone is expected to contribute to high glass transition temperatures and mechanical strength, while the fluorine substituents could enhance solubility and lower the dielectric constant, making these materials suitable for applications in microelectronics and aerospace. kpi.uarsc.orglew.rorsc.org The asymmetric nature of the monomer could also lead to polymers with unique morphologies and properties.

The table below outlines potential polymer classes that could be synthesized using this compound and their projected properties based on studies of similar fluorinated aromatic polymers.

| Polymer Class | Potential Co-monomer | Projected Properties | Potential Applications |

| Polyimides | Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | High thermal stability, low dielectric constant, good solubility, high optical transparency. rsc.orgnih.govrsc.orgacs.org | Flexible electronics, aerospace components, gas separation membranes. nih.gov |

| Polyamides | Terephthaloyl chloride, Isophthaloyl chloride | High strength, good thermal resistance, improved processability due to fluorine content. mdpi.com | Advanced composites, high-temperature resistant fibers. |

| Poly(amide-imide)s | Trimellitic anhydride chloride | Combination of the excellent mechanical properties of polyamides and the high thermal stability of polyimides. researchgate.net | Wire enamels, high-performance coatings. |

Exploration of Novel Reactivity Patterns and Synthetic Paradigms

The steric and electronic properties of this compound suggest that it could exhibit novel reactivity patterns. The ortho-difluoro substitution creates a sterically hindered environment around the amine group, which could be exploited for selective chemical transformations.

Future research could investigate the use of this compound and its derivatives as organocatalysts. rsc.org The hindered nature of the amine might lead to unique selectivities in various organic reactions. Furthermore, the presence of the C-F bonds opens up possibilities for novel cross-coupling and C-H activation reactions to further functionalize the biphenyl core. The exploration of C-N bond activation in this sterically congested molecule could also lead to new synthetic methodologies. nih.govnih.govnih.gov The development of catalytic methods for the synthesis of sterically hindered primary amines is an active area of research where this compound could serve as a valuable building block. nih.govacs.orgdntb.gov.ua

High-Throughput Screening and Combinatorial Approaches in Ligand Discovery

The this compound scaffold is an attractive candidate for inclusion in combinatorial libraries for ligand discovery. Its rigid structure provides a defined orientation for appended functional groups, while the fluorine atoms can serve as valuable probes in biophysical screening methods.

A significant future direction is the design and synthesis of fragment libraries based on the this compound core for use in fragment-based drug discovery (FBDD). acs.org The fluorine atoms are particularly advantageous for ¹⁹F NMR screening, a powerful technique for detecting weak binding events between fragments and biological targets. nih.govnih.govdtu.dkfishersci.com High-throughput screening of such libraries could lead to the identification of novel hits for a variety of protein targets. The biphenylamine motif is a known pharmacophore in several biologically active compounds, further justifying its use in medicinal chemistry campaigns.

The following table summarizes the potential advantages of using this compound in combinatorial ligand discovery:

| Feature | Advantage in Ligand Discovery |

| Rigid Biphenyl Scaffold | Provides a well-defined vector for substituent orientation, reducing conformational ambiguity. |

| Difluoro Substitution | Enables the use of sensitive ¹⁹F NMR screening techniques and can enhance binding affinity through favorable interactions. nih.gov |

| Amine Functionality | Serves as a convenient handle for the attachment of diverse chemical functionalities to build a combinatorial library. |

| Novel Chemical Space | Represents an underexplored region of chemical space, increasing the probability of identifying novel ligand-target interactions. |

Predictive Modeling and Machine Learning in Reaction and Material Design

Computational approaches, including predictive modeling and machine learning, are poised to accelerate the exploration of this compound's potential. These in silico methods can guide experimental work by predicting material properties and chemical reactivity, saving time and resources. azom.comacs.orgsciencedaily.comsolubilityofthings.com

In the realm of materials science, machine learning models can be trained on existing data for fluorinated polymers to predict the properties of novel polymers incorporating this compound. nih.govspecialchem.comresearchgate.netresearchgate.netnih.govarxiv.org This "polymer informatics" approach can screen vast numbers of hypothetical polymer structures to identify candidates with desired characteristics, such as high thermal stability or a low dielectric constant.

For synthetic chemistry, computational tools can be employed to predict the reactivity of this compound in various chemical reactions. oup.comacs.orgresearchgate.netnih.gov Density functional theory (DFT) calculations can elucidate reaction mechanisms and predict activation energies, guiding the design of novel synthetic transformations. Similarly, in silico screening of virtual libraries based on the this compound scaffold can identify promising ligand candidates for specific biological targets prior to their synthesis and experimental testing. nih.govrsc.orgnih.govmdpi.comacs.org

常见问题

Q. What are the common synthetic routes for 2',6-Difluorobiphenyl-2-amine, and how are reaction conditions optimized?

The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. A representative method includes reacting a halogenated biphenyl precursor (e.g., 2',6-difluorobiphenyl-2-bromide) with ammonia under controlled conditions. For example:

- Nucleophilic substitution : Reacting 2',6-difluorobromobiphenyl with aqueous ammonia in the presence of a copper catalyst at 120–140°C for 12–24 hours .

- Cross-coupling : Using a Buchwald-Hartwig amination protocol with palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at reflux .

Q. Key considerations for optimization :

Q. How is this compound characterized using spectroscopic methods?

Routine characterization includes:

- NMR : H NMR (δ 6.8–7.4 ppm for aromatic protons; splitting patterns reflect fluorine coupling). F NMR (δ -110 to -115 ppm for ortho-fluorines) .

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 206.1.

- HPLC : Purity analysis using a C18 column with acetonitrile/water (70:30) at 1 mL/min .

Challenges : Fluorine atoms cause H NMR signal splitting (e.g., doublets or triplets). Use high-field instruments (≥400 MHz) and deuterated DMSO for resolution.

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For biological assays:

- Stock solutions : Prepare in DMSO (10 mM) and dilute in buffer (final DMSO ≤1%).

- Crystallization : Ethanol/water (8:2) yields crystals for X-ray studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts in this compound synthesis?

Common byproducts include dehalogenated intermediates or dimerized species. Strategies:

Q. Example optimization table :

| Condition | Standard Protocol | Optimized Protocol | Yield Improvement |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ (3 mol%) | +15% |

| Ligand | Xantphos | BINAP | +10% |

| Solvent | Toluene | DMF | +20% |

Q. How can conflicting spectroscopic data (e.g., overlapping signals) be resolved for structural confirmation?

Overlapping H NMR signals due to fluorine coupling can be addressed by:

- 2D NMR : HSQC and HMBC to correlate H-C and H-F interactions.

- Computational modeling : Compare experimental F NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .

- X-ray crystallography : Resolve ambiguity via single-crystal analysis (e.g., CCDC deposition) .

Case study : A 2023 study resolved biphenylamine stereochemistry by combining NOESY (for spatial proximity) and SC-XRD (for absolute configuration) .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound derivatives?

SAR studies focus on fluorine positioning and amine functionalization:

- Fluorine substitution : Compare 2',6-difluoro vs. 3',4'-difluoro analogs in receptor binding assays (e.g., kinase inhibition).

- Derivatization : Synthesize amides or sulfonamides to assess steric/electronic effects on bioactivity .

- Biological assays :

Key finding : 2',6-Difluoro substitution enhances membrane permeability compared to mono-fluoro analogs, as shown in a 2024 permeability study (PAMPA assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。